N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities. Heterocyclic moieties like 1,3,4-thiadiazole have diverse activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .
Scientific Research Applications
Anticancer Properties
Research has highlighted the use of thiadiazole derivatives in anticancer applications. A study by Yushyn et al. (2022) focuses on the design of drug-like small molecules with anticancer properties using a pharmacophore hybridization approach. This approach involves the synthesis of novel non-condensed pyrazoline-bearing hybrid molecules with 1,3,4-thiadiazole, which are similar in structure to the compound (Yushyn, Holota, & Lesyk, 2022).
Antibacterial and Antifungal Activities
A study by Aghekyan et al. (2020) reports on the synthesis of 1,3,4-oxadiazoles, which are structurally related to the compound . These compounds have been tested for antibacterial activity, showcasing their potential in this field (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020). Additionally, Sych et al. (2019) discuss the synthesis of sulfonyl-substituted nitrogen-containing heterocyclic systems, including thiadiazoles, which have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych, Drapak, Suleiman, Rakhimova, Kobzar, Sych, & Perekhoda, 2019).
Synthesis and Characterization
Research by Patel et al. (2015) involves the synthesis of heterocyclic compounds, including triazolothiadiazoles, which share a similar heterocyclic structure with the compound of interest. This study provides insights into the synthesis and characterization of such compounds (Patel, Patel, & Shah, 2015).
Properties
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S2/c1-23-11-6-4-10(5-7-11)17-13(21)9-25-16-20-19-15(26-16)18-14(22)12-3-2-8-24-12/h2-8H,9H2,1H3,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFILOGBLEQYEJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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